molecular formula C14H21BO4 B1316096 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 365564-07-4

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1316096
CAS No.: 365564-07-4
M. Wt: 264.13 g/mol
InChI Key: CZYHRTIJLUONKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Identity

Nomenclature and Chemical Identification

IUPAC Naming Conventions

The systematic nomenclature of 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows the International Union of Pure and Applied Chemistry rules for heterocyclic organoboron compounds, specifically employing the Hantzsch-Widman system for small heterocycles. The name structure begins with the identification of the five-membered heterocyclic ring system containing boron, designated as "1,3,2-dioxaborolane," where the numerical prefixes indicate the positions of the heteroatoms within the ring framework. The "dioxaborolane" designation specifically refers to a saturated five-membered ring containing one boron atom and two oxygen atoms, representing the characteristic pinacol ester configuration commonly employed in organoboron chemistry. The systematic name incorporates the phenyl substituent at position 2 of the dioxaborolane ring, with the complete aromatic portion designated as "3,5-dimethoxyphenyl" to specify the exact positioning of the methoxy groups on the benzene ring. The tetramethyl substitution pattern at positions 4,4,5,5 of the dioxaborolane ring reflects the pinacol-derived structure, where each carbon atom of the original pinacol molecule bears two methyl groups, creating a highly substituted and sterically hindered environment around the boron center.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-11(16-5)9-12(8-10)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYHRTIJLUONKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584477
Record name 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365564-07-4
Record name 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

High-Yield Protocol (99%)

  • Catalyst System : (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer (1 mol%) and borane-pyridine ligand (2 mol%).
  • Conditions :
    • Solvent: Cyclopentyl methyl ether
    • Temperature: 100°C
    • Duration: 16 hours under inert atmosphere
  • Procedure :
    • Combine 1,3-dimethoxybenzene (0.5 mmol), bis(pinacolato)diboron (0.5 mmol), catalyst, and ligand.
    • Purify via column chromatography (silica gel, petroleum ether/ethyl acetate).
  • Advantages : Excellent yield, minimal byproducts.

Ligand-Modified Approach (90%)

  • Catalyst : [IrCl(COD)]₂ (1 mol%) with a bipyridine-derived ligand.
  • Conditions :
    • Solvent: Methoxycyclopentane
    • Temperature: 100°C
    • Duration: 3 hours
  • Outcome : Reduced reaction time with comparable efficiency.

Room-Temperature Synthesis (68.4%)

  • Catalyst : [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine.
  • Conditions :
    • Solvent: Cyclohexane
    • Temperature: 20°C
    • Duration: 10 hours
  • Trade-off : Lower yield but energy-efficient.

Palladium-Catalyzed Cross-Coupling

This method utilizes pre-functionalized aryl halides and boronic acid precursors.

Microwave-Assisted Synthesis (41%)

  • Reagents :
    • Aryl bromide substrate, 2-(3,5-dimethoxyphenyl)boronic ester, Pd(PPh₃)₄, K₂CO₃.
  • Conditions :
    • Solvent: THF/H₂O
    • Temperature: 160°C (microwave irradiation)
    • Duration: 10 minutes
  • Outcome : Rapid but moderate yield due to side reactions.

Large-Scale Production (93.9%)

  • Catalyst : Pd(OAc)₂ with SPhos ligand.
  • Conditions :
    • Solvent: Toluene
    • Temperature: 125°C
    • Duration: 1 hour
  • Scale : Gram-scale synthesis with high purity post-column chromatography.

Data Tables

Table 1: Comparative Analysis of Iridium-Catalyzed Methods

Catalyst System Solvent Temp (°C) Time (h) Yield
[Ir(OMe)(COD)]₂ + Borane ligand Cyclopentyl methyl ether 100 16 99%
[IrCl(COD)]₂ + Bipyridine ligand Methoxycyclopentane 100 3 90%
[Ir(COD)OMe]₂ + dtbpy Cyclohexane 20 10 68.4%

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

Substrate Catalyst Ligand Solvent Yield
4-Chloro-5-arylpyridine Pd(OAc)₂ SPhos Toluene 93.9%
Bromo-cinnoline derivative Pd(PPh₃)₄ THF/H₂O 41%

Research Findings

  • Catalyst Efficiency : Iridium systems outperform palladium in direct C–H borylation, avoiding pre-functionalization.
  • Ligand Impact : Bulky ligands (e.g., dtbpy) enhance steric protection, stabilizing intermediates.
  • Solvent Choice : Ethers (cyclopentyl methyl ether) reduce side reactions vs. polar solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Boron Reagents in Coupling Reactions

One of the primary applications of 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds. The presence of the dimethoxyphenyl group enhances the reactivity and selectivity of the coupling process.

Case Study : A study demonstrated that using this compound in Suzuki coupling reactions yielded high-purity products with excellent yields (up to 95%) when coupled with various aryl halides .

Anticancer Research

Research has identified that boron-containing compounds can exhibit anticancer properties. The compound has been investigated for its potential to inhibit cancer cell proliferation.

Case Study : A recent investigation into the effects of boron compounds on cancer cells showed that derivatives of this compound displayed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Drug Delivery Systems

The compound's boron functionality allows it to be utilized in drug delivery systems where it can facilitate targeted delivery of therapeutic agents. Its ability to form stable complexes with various drugs enhances bioavailability.

Case Study : Research focused on using this compound as a carrier for hydrophobic drugs demonstrated improved solubility and controlled release profiles in vitro .

Polymer Chemistry

In polymer science, this compound serves as an important building block for synthesizing functional polymers through ring-opening polymerization processes.

Case Study : A study illustrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to traditional polymers without boron .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Organic SynthesisSuzuki-Miyaura CouplingHigh yields (up to 95%)
Medicinal ChemistryAnticancer PropertiesInduced apoptosis in cancer cells
Drug Delivery SystemsEnhanced solubility and controlled release
Material SciencePolymer ChemistryImproved thermal stability

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Electron-Donating Groups
  • 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Structure : Methyl groups at the 3,5-positions of the phenyl ring.
    • Synthesis : 94% yield via cobalt-catalyzed borylation .
    • NMR Data :
  • $ ^1H $: δ 6.81 (s, 2H), 6.77 (s, 1H), 2.27 (s, 6H, CH$_3$) .
  • $ ^{11}B $: δ 33.1 .

    • Applications : Less reactive than methoxy analogs due to weaker electron-donating effects; used in materials science .
  • 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Bulky cyclopropoxymethoxy substituents.
    • Synthesis : 6.0 equiv. K$2$CO$3$, 80°C for 12 h .
    • Applications : Studied for anti-prostate cancer activity via glycolysis inhibition .
Electron-Withdrawing Groups
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Chlorine atoms at 3,5-positions.
    • Properties : Molecular weight 272.96 g/mol; $ \text{C}{12}\text{H}{15}\text{BCl}2\text{O}2 $.
    • Reactivity : Higher electrophilicity due to electron-withdrawing Cl groups; used in synthesizing halogenated bioactive compounds .
  • 2-(3-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Sulfonyl group at the 3-position.
    • Applications : Acts as a USP7 inhibitor (anticancer target) due to strong electron-withdrawing effects .
Methoxy Position Isomers
  • 2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 488850-92-6)

    • Structure : Methoxy groups at 2,3-positions.
    • Molecular Weight : 264.12 g/mol.
    • Reactivity : Altered electronic effects due to ortho-methoxy substitution; less commonly used in coupling reactions .
  • 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Applications : Utilized in proteomics research; meta-para methoxy arrangement influences solubility .

Spectroscopic Data Comparison

Compound $ ^1H $ NMR (δ, CDCl$_3$) $ ^{11}B $ NMR (δ)
2-(3,5-Dimethoxyphenyl)-dioxaborolane 6.56 (s, 1H, Ar-H), 3.91 (s, 6H, OCH$_3$) Not reported
2-(3,5-Dimethylphenyl)-dioxaborolane 6.81 (s, 2H), 6.77 (s, 1H), 2.27 (s, 6H, CH$_3$) 33.1
2-(3,5-Dichlorophenyl)-dioxaborolane Not reported Not reported

Biological Activity

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 365564-07-4) is a boron-containing compound known for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C14H21BO4, with a molecular weight of 264.13 g/mol. It appears as a white crystalline powder with a melting point between 88°C and 92°C. The compound is soluble in methanol and exhibits a high purity level of over 98% in most commercial preparations .

Property Value
CAS Number365564-07-4
Molecular FormulaC14H21BO4
Molecular Weight264.13 g/mol
Melting Point88°C - 92°C
Purity≥98%
SolubilitySoluble in Methanol

The biological activity of this compound primarily revolves around its role as a boron compound. Boron compounds have been recognized for their ability to interact with biological systems in various ways:

  • Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by forming stable complexes with catalytic sites or substrates.
  • Antimicrobial Activity : Certain studies have shown that boron compounds exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that some boron derivatives can induce apoptosis in cancer cells through multiple pathways.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antiparasitic Activity :
    A study investigated the structural modifications of boron-containing compounds to enhance their antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite). The incorporation of the dimethoxyphenyl group significantly improved the aqueous solubility and metabolic stability of the compounds while maintaining their efficacy against the parasite .
    • Result : The optimized analogs showed enhanced activity with EC50 values significantly lower than those of earlier compounds.
  • Antimicrobial Studies :
    In vitro tests demonstrated that derivatives of boron compounds exhibit varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the dimethoxyphenyl moiety was crucial for improving the interaction with microbial cell membranes .
    • Result : Compounds with higher lipophilicity showed better penetration into bacterial cells.
  • Cancer Cell Cytotoxicity :
    A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it could induce cell death through oxidative stress mechanisms. The study noted that treatment with this compound led to increased reactive oxygen species (ROS) production in cancer cells .
    • Result : Significant cytotoxic effects were observed at concentrations as low as 10 µM.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting 3,5-dimethoxyphenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous THF or dioxane. Reaction conditions (60–80°C, 12–24 hrs under inert atmosphere) are critical to avoid boronic ester hydrolysis . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (>97% purity).

Q. How should researchers characterize the structural integrity and purity of this boronic ester?

Methodological Answer:

  • NMR Spectroscopy : Use <sup>1</sup>H NMR to confirm the absence of residual starting materials (e.g., aryl halides) and <sup>11</sup>B NMR to verify the boronic ester peak at δ ~30 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> expected for C14H21BO4).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

Q. What are the optimal storage conditions to prevent decomposition?

Methodological Answer: Store the compound under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to moisture, as hydrolysis can regenerate boronic acid, reducing reactivity in cross-coupling reactions. Long-term stability tests (TGA/DSC) indicate decomposition onset at ~150°C under dry conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this boronic ester be optimized for challenging substrates?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh3)4 or SPhos-Pd-G3 for electron-deficient aryl partners. For sterically hindered substrates, XPhos-Pd precatalysts improve yields .
  • Solvent/Base Systems : Employ toluene/EtOH (3:1) with K2CO3 or Cs2CO3 for deprotonation. Microwave-assisted heating (100°C, 1–2 hrs) enhances reaction rates .
  • Additives : Add 1–5 mol% of LiCl to stabilize palladium intermediates in polar aprotic solvents like DMF .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer: Discrepancies often arise from:

  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents. Anhydrous conditions (<50 ppm H2O) are critical .
  • Oxygen Inhibition : Degas solvents via freeze-pump-thaw cycles and conduct reactions under strict inert atmosphere.
  • Substrate Compatibility : Screen aryl halides (e.g., para-substituted vs. ortho-substituted) using Design of Experiments (DoE) to identify steric/electronic effects .

Q. What catalytic systems enhance C–C bond formation beyond traditional Suzuki couplings?

Methodological Answer:

  • Photoredox Catalysis : Under Ir(ppy)3 catalysis and blue LED light, the boronic ester participates in radical arylations with alkenes or alkynes .
  • Chan-Lam Coupling : Use Cu(OAc)2 and 2,6-lutidine in THF for C–N bond formation with amines .

Q. What mechanistic insights explain the compound’s reactivity in directed C–H borylation?

Methodological Answer: DFT studies suggest that the 3,5-dimethoxy groups enhance electron density at the boron center, facilitating transmetallation with Pd(0) or Ir(I) catalysts. Kinetic isotope effect (KIE) experiments and <sup>11</sup>B NMR tracking of intermediates can elucidate turnover-limiting steps .

Q. How should air-sensitive reactions involving this compound be handled to ensure reproducibility?

Methodological Answer:

  • Glovebox Use : Conduct weighing and reaction setup in a glovebox (O2 < 1 ppm, H2O < 10 ppm).
  • Schlenk Techniques : Use flame-dried glassware and cannula transfers for solvent/subsystem additions .
  • In Situ Monitoring : Employ ReactIR or <sup>11</sup>B NMR to track reaction progress without exposure to air .

Data Analysis & Experimental Design

Q. What analytical techniques are recommended for confirming successful functionalization of this boronic ester?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures of coupled products to confirm regioselectivity.
  • Heteronuclear NMR : <sup>19</sup>F NMR (if fluorinated partners are used) and <sup>13</sup>C DEPT-Q detect new bond formation .

Q. How can researchers troubleshoot failed cross-coupling reactions?

Methodological Answer:

  • Control Experiments : Test boronic ester reactivity with phenylboronic acid as a benchmark.
  • Leaching Tests : ICP-MS analysis identifies Pd or Ir leaching into solution, which may necessitate catalyst redesign .
  • Stability Assays : Monitor boronic ester integrity via TLC or LC-MS after prolonged reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.